1-(2-Nitrosophenyl)ethan-1-one
Description
1-(2-Nitrosophenyl)ethan-1-one is an aromatic ketone featuring a nitroso (-NO) group at the ortho position relative to the acetyl moiety. The nitroso group distinguishes it from derivatives with nitro (-NO₂), amino (-NH₂), or hydroxyl (-OH) substituents, which exhibit distinct electronic and reactivity profiles .
Properties
CAS No. |
25798-61-2 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-(2-nitrosophenyl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-5H,1H3 |
InChI Key |
ZNRPQMIBZNLVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-one can be synthesized through several methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the ortho position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of 1-(2-Nitrosophenyl)ethan-1-one often involves large-scale nitration processes. The reaction is carried out in specialized reactors equipped with temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, sulfuric acid, water as solvent.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions, and amines.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)ethan-1-one.
Oxidation: 2-Nitrobenzoic acid.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrosophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
- Nitroso vs. Nitro : The nitroso group’s lower stability compared to nitro makes it more reactive in redox and coordination reactions. However, nitro derivatives are preferred in high-temperature syntheses due to their stability .
- Amino vs. Nitroso: The amino group’s electron-donating nature facilitates nucleophilic reactions (e.g., Schiff base formation), whereas nitroso derivatives are electrophilic .
- Hydroxyl vs. Nitroso : The hydroxyl group’s resonance effects reduce ketone acidity compared to nitroso, which enhances electrophilicity at the carbonyl carbon .
Physicochemical Properties
| Property | 1-(2-Nitrosophenyl)ethan-1-one | 1-(2-Nitrophenyl)ethan-1-one | 1-(2-Aminophenyl)ethan-1-one |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Moderate in organic solvents | High in polar solvents |
| IR Spectroscopy | N=O stretch ~1500 cm⁻¹ | NO₂ asymmetric ~1520 cm⁻¹ | N-H stretch ~3300 cm⁻¹ |
| NMR Shifts (¹H) | Aromatic protons downfield | Similar to nitroso | Upfield shifts for -NH₂ |
Note: Data inferred from analogous compounds in the literature .
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